molecular formula C21H18BrN3OS B10961256 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10961256
M. Wt: 440.4 g/mol
InChI Key: QVWVBMQUVARACF-UHFFFAOYSA-N
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Description

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of brominated naphthalene, dimethylphenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the brominated naphthalene derivative. This is followed by the formation of the triazole ring and the subsequent attachment of the dimethylphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The brominated naphthalene and triazole groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(6-CHLORO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 5-{[(6-FLUORO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the naphthalene ring, for example, can significantly influence its reactivity and interactions with other molecules compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18BrN3OS/c1-13-4-3-5-19(14(13)2)25-20(23-24-21(25)27)12-26-18-9-7-15-10-17(22)8-6-16(15)11-18/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

QVWVBMQUVARACF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br)C

Origin of Product

United States

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